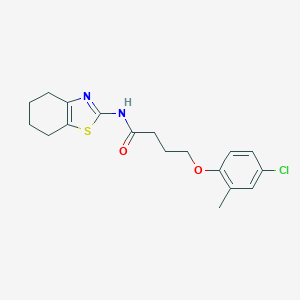
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as a selective androgen receptor modulator (SARM) and has been shown to have anabolic effects on muscle and bone tissue.
Mecanismo De Acción
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it is believed to work by selectively binding to androgen receptors in muscle and bone tissue, leading to increased protein synthesis and muscle growth. This selective binding also reduces the risk of unwanted side effects commonly associated with anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has anabolic effects on muscle and bone tissue. It has been shown to increase muscle mass and strength, as well as bone density. Additionally, it has been shown to have a positive effect on lipid metabolism, reducing the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide in lab experiments is its selective binding to androgen receptors. This reduces the risk of unwanted side effects commonly associated with anabolic steroids. However, one of the limitations is the lack of long-term safety data, as well as the potential for abuse and misuse.
Direcciones Futuras
There are several future directions for research on 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide. One area of research is the development of more selective and potent 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamides with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more long-term safety data is needed to fully evaluate the safety and efficacy of this compound for human use.
Conclusion:
In conclusion, 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound with potential therapeutic applications. Its selective binding to androgen receptors makes it a promising treatment for conditions such as osteoporosis and muscle wasting. However, more research is needed to fully understand its mechanism of action and long-term safety.
Métodos De Síntesis
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves the reaction of 4-chloro-2-methylphenol with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine in the presence of butyric anhydride. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anabolic effects on muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. Additionally, it has been investigated for its potential use in hormone replacement therapy and as a treatment for certain types of cancer.
Propiedades
Nombre del producto |
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
Fórmula molecular |
C18H21ClN2O2S |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H21ClN2O2S/c1-12-11-13(19)8-9-15(12)23-10-4-7-17(22)21-18-20-14-5-2-3-6-16(14)24-18/h8-9,11H,2-7,10H2,1H3,(H,20,21,22) |
Clave InChI |
RACSNBNSDCUHOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)CCCC3 |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide](/img/structure/B216189.png)
![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
![3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216191.png)
![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)
![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216197.png)
![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)
![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)

![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)